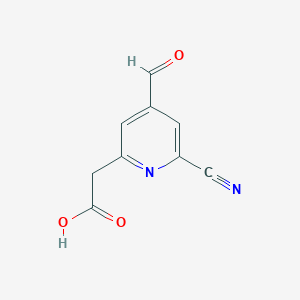
(6-Cyano-4-formylpyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyano-4-formylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.15 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-4-formylpyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation methods. The choice of reaction conditions and reagents can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-4-formylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or formyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the cyano group yields an amine.
Scientific Research Applications
(6-Cyano-4-formylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Cyano-4-formylpyridin-2-YL)acetic acid involves its interaction with molecular targets and pathways. For instance, the cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic acyl substitution . These interactions can lead to the formation of various biologically active compounds, which exert their effects through specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Cyano-4-formylpyridin-2-YL)acetic acid include other cyanoacetamide derivatives and pyridine-based compounds . Examples include:
Cyanoacetanilides: These compounds share the cyanoacetamide functional group and are used in similar synthetic applications.
Pyridinecarboxylic acids: These compounds have a pyridine ring with carboxylic acid functional groups and are used in various chemical reactions.
Uniqueness
What sets this compound apart is its combination of cyano, formyl, and pyridine functionalities, which provide unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(6-cyano-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H6N2O3/c10-4-8-2-6(5-12)1-7(11-8)3-9(13)14/h1-2,5H,3H2,(H,13,14) |
InChI Key |
XHBPRVXVGRPFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















